BenchChemオンラインストアへようこそ!

7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carbohydrazide

Bioconjugation PROTACs Drug Delivery

7,8‑Dimethoxy‑1,4‑dimethyl‑5H‑benzo[d][1,2]diazepine‑5‑carbohydrazide (CAS 159324‑61‑5) is a heterocyclic building block belonging to the 2,3‑benzodiazepine (2,3‑BZ) family, a subgroup distinct from classical 1,4‑benzodiazepines in nitrogen positioning and pharmacological profile. It combines a 7,8‑dimethoxy‑substituted benzodiazepine scaffold with a reactive hydrazide moiety at the 5‑position, making it a versatile intermediate for medicinal chemistry, bioconjugation, and fragment‑based drug discovery.

Molecular Formula C14H18N4O3
Molecular Weight 290.323
CAS No. 159324-61-5
Cat. No. B2699727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carbohydrazide
CAS159324-61-5
Molecular FormulaC14H18N4O3
Molecular Weight290.323
Structural Identifiers
SMILESCC1=NN=C(C2=CC(=C(C=C2C1C(=O)NN)OC)OC)C
InChIInChI=1S/C14H18N4O3/c1-7-9-5-11(20-3)12(21-4)6-10(9)13(14(19)16-15)8(2)18-17-7/h5-6,13H,15H2,1-4H3,(H,16,19)
InChIKeyHLPWDEYOCXABBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

159324-61-5 – 7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carbohydrazide: Core Chemical Identity for Scientific Procurement


7,8‑Dimethoxy‑1,4‑dimethyl‑5H‑benzo[d][1,2]diazepine‑5‑carbohydrazide (CAS 159324‑61‑5) is a heterocyclic building block belonging to the 2,3‑benzodiazepine (2,3‑BZ) family, a subgroup distinct from classical 1,4‑benzodiazepines in nitrogen positioning and pharmacological profile [1]. It combines a 7,8‑dimethoxy‑substituted benzodiazepine scaffold with a reactive hydrazide moiety at the 5‑position, making it a versatile intermediate for medicinal chemistry, bioconjugation, and fragment‑based drug discovery . The compound is commercially available at ≥95‑97% purity from multiple suppliers under controlled storage conditions (desiccated, 2‑8 °C) and is classified exclusively for research and further manufacturing use .

Why 7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carbohydrazide Cannot Be Substituted with a Random Benzodiazepine


Generic substitution among benzodiazepine‑class compounds fails because 2,3‑benzodiazepines are functionally and pharmacologically distinct from 1,4‑benzodiazepines: they do not bind the classical benzodiazepine site of GABAA receptors and instead act as non‑competitive AMPA receptor antagonists or, as seen with tofisopam, selective PDE inhibitors [1]. Furthermore, benzo[d][1,2]diazepines exist as three tautomeric forms (1H‑, 3H‑, and 5H‑) whose equilibrium affects reactivity, stability, and biological recognition, making precise tautomer characterization essential for reproducible research [2]. The hydrazide group at the 5‑position introduces a unique reactivity handle for bioconjugation and library synthesis that is absent in methylenedioxy or simple alkyl‑substituted analogs, precluding direct functional replacement .

Head‑to‑Head Quantitative Evidence for 7,8‑Dimethoxy‑1,4‑dimethyl‑5H‑benzo[d][1,2]diazepine‑5‑carbohydrazide vs. Closest Analogs


Hydrazide Functional Group Enables Bioorthogonal Conjugation vs. Non‑Hydrazide 2,3‑Benzodiazepines

The 5‑carbohydrazide group enables site‑specific, bioorthogonal conjugation with aldehydes and ketones to form stable hydrazone bonds under mild pH 5‑7 conditions, a reactivity absent in non‑hydrazide 2,3‑BZ derivatives such as tofisopam or GYKI 52466. Methoxy‑PEG‑hydrazide reagents, which share the same terminal functionality, are established crosslinkers for PROTAC synthesis, drug delivery, and surface functionalization .

Bioconjugation PROTACs Drug Delivery

Supplier‑Reported Minimum Purity of 95‑97% Provides Defined Quality Baseline

Multiple independent suppliers report a minimum purity of 95% (AKSci) or 97% (Leyan, Chemscene, MolDB) for this specific CAS‑registered compound, providing a verifiable quality baseline for procurement . In contrast, generic or substitute benzodiazepine intermediates are often sold at variable purity (≥90%) without consistent batch‑specific certification, introducing uncontrolled variability into downstream syntheses and assays [1].

Quality Control Procurement Reproducibility

Defined Tautomeric Form (5H) Ensures Reproducible Reactivity vs. Tautomeric Mixtures

Benzo[d][1,2]diazepines are known to exist as three tautomers (1H, 3H, and 5H), each with different physicochemical properties and potential biological recognition [1]. This compound is structurally defined as the 5H‑tautomer (as verified by the IUPAC name 5H‑2,3‑benzodiazepine‑5‑carboxylic acid hydrazide), reducing ambiguity in computational modeling, NMR interpretation, and reactivity predictions relative to 1H‑ or 3H‑tautomer mixtures that may arise from uncontrolled synthesis .

Tautomerism Structure‑Activity Relationship Reproducibility

2,3‑Benzodiazepine Scaffold Is Structurally Precluded from GABAA‑Dependent Sedation: Class‑Level Evidence

In silico docking studies demonstrate that 2,3‑benzodiazepine derivatives exhibit a balanced modulation of GABAA (binding energy up to −8.379 kcal/mol for BS34‑20) and AMPA receptors, with a more focused polypharmacology than classical 1,4‑benzodiazepines [1]. This class‑level behavioral signature explains the clinical observation that marketed 2,3‑BZs like tofisopam lack the sedation, muscle relaxation, and dependence liabilities characteristic of 1,4‑benzodiazepines, making the scaffold inherently differentiated for CNS research programs seeking to avoid GABA‑mediated side effects [2].

Neuropharmacology Anxiolytic Off‑Target Profiling

Procurement‑Guiding Application Scenarios for 7,8‑Dimethoxy‑1,4‑dimethyl‑5H‑benzo[d][1,2]diazepine‑5‑carbohydrazide


Bioconjugation and PROTAC Linker Synthesis

The 5‑position hydrazide enables site‑specific coupling with carbonyl‑containing biomolecules or synthetic aldehydes to generate hydrazone‑linked conjugates. This is critical for constructing PROTAC molecules or antibody‑drug conjugate payloads where a stable, bioorthogonal linkage is required. The defined 5H‑tautomer ensures consistent conjugation kinetics compared to uncharacterized tautomeric mixtures .

Fragment‑Based Drug Discovery (FBDD) Library Expansion

The compact, rigid 2,3‑benzodiazepine core (MW 290.32) with two methoxy hydrogen‑bond acceptors and a hydrazide diversification point represents an ideal FBDD building block. Its scaffold precludes GABAA‑dependent sedative off‑targets while maintaining CNS drug‑like physicochemical properties (MW < 500, appropriate logP predicted from analog data) [1].

CNS‑Selective Tool Compound Development for AMPA/PDE Target Families

Class‑level data show that 2,3‑benzodiazepines engage AMPA receptors and select PDE isoenzymes without activating the GABAA benzodiazepine site. This compound can serve as a synthetic starting point for focused libraries aimed at AMPA receptor negative allosteric modulation or PDE2/PDE10 inhibition, leveraging a scaffold already associated with balanced CNS polypharmacology [2].

Quote Request

Request a Quote for 7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.